molecular formula C9H7F2NO B13610381 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13610381
M. Wt: 183.15 g/mol
InChI Key: QPVQMXSVHXSUHI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is a fluorinated aromatic compound featuring a propanenitrile backbone substituted with a hydroxyl group and a 3,4-difluorophenyl moiety. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.16 g/mol. Notably, derivatives of this compound have been investigated as intermediates in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as seen in SNAP-7941 analogs .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

QPVQMXSVHXSUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)O)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Nucleophilic substitution on halo-propanenitrile Straightforward, uses well-known reactions May require protection/deprotection steps; possible side reactions
Coupling via protected amino acid derivatives High specificity, potential for stereocontrol Multi-step synthesis; requires careful deprotection
Photocatalytic C-H functionalization Green chemistry approach; mild conditions Emerging method; may require specialized catalysts and equipment

Yield and Purity Considerations

  • Photocatalytic methods have shown high selectivity and yields for related compounds, with the ability to tune product distribution by choice of catalyst and base.
  • Coupling methods typically afford high-purity products but may involve longer synthetic routes and purification challenges.
  • Reaction optimization is crucial for minimizing by-products, especially when handling fluorinated aromatic compounds.

Summary of Research Findings

  • The synthesis of this compound can be approached via classical nucleophilic substitution, coupling reactions involving protected intermediates, or modern photocatalytic C-H functionalization techniques.
  • Recent research highlights the utility of manganese and cerium catalysts in selective oxidation and functionalization, which can be adapted for this compound's synthesis.
  • Patents indicate that coupling and deprotection strategies are effective for analogous compounds, providing a framework for synthesis planning.
  • The choice of method depends on available starting materials, desired stereochemical outcomes, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)-3-oxopropanenitrile.

    Reduction: 3-(3,4-Difluorophenyl)-3-aminopropanenitrile.

    Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile

  • Molecular Formula: C₉H₇Cl₂NO
  • Molecular Weight : 228.07 g/mol
  • Key Differences :
    • Substituents : The 3,4-dichlorophenyl group replaces the difluorophenyl moiety.
    • Electronic Effects : Chlorine atoms are less electronegative than fluorine but introduce greater steric bulk and lipophilicity (higher logP).
    • Applications : Chlorinated analogs are often explored for enhanced metabolic stability but may exhibit reduced solubility compared to fluorinated derivatives.
  • Reference : This compound is structurally analogous but differs in halogen substitution, impacting pharmacokinetic properties .

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (CAS 851169-06-7)

  • Molecular Formula : C₁₀H₁₃N₃O₂
  • Molecular Weight : 219.23 g/mol
  • Key Differences: Substituents: Features dihydroxyphenyl and hydrazinyl-methyl groups. Reactivity: The hydrazine group may confer chelating or nucleophilic properties, altering synthetic utility.
  • Reference : Highlighted for its polar functional groups, this compound contrasts with the target’s fluorinated, less polar structure .

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS 42379-52-2)

  • Molecular Formula : C₁₀H₈F₄N₂
  • Molecular Weight : 232.18 g/mol
  • Key Differences: Substituents: Contains an amino group and a trifluoromethyl substituent on the phenyl ring. Stereochemistry: The (3S)-configuration introduces chirality, which may influence enantioselective interactions in drug discovery.
  • Reference: This compound exemplifies how amino and trifluoromethyl groups modify pharmacological profiles compared to the hydroxyl-difluoro analog .

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

  • Molecular Formula: C₁₆H₉ClF₃NO₂
  • Molecular Weight : 345.7 g/mol
  • Key Differences: Substituents: Incorporates a ketone (oxo) group and a phenoxy-linked chlorotrifluoromethylphenyl ring. Reactivity: The ketone group increases susceptibility to nucleophilic attack, differing from the hydroxyl group’s hydrogen-bonding capability. Lipophilicity: The extended aromatic system and trifluoromethyl group likely elevate logP, favoring membrane permeability.
  • Reference : Structural complexity here highlights divergent synthetic pathways and applications compared to simpler hydroxypropanenitriles .

3-{3-[(Dimethylamino)methyl]phenyl}-3-hydroxypropanenitrile (CAS 2229406-07-7)

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Key Differences: Substituents: A dimethylaminomethyl group on the phenyl ring introduces basicity. Physicochemical Properties: The tertiary amine can protonate under physiological conditions, improving water solubility and altering pharmacokinetics. Applications: Potential use in central nervous system (CNS) targeting due to enhanced blood-brain barrier penetration.
  • Reference : This compound demonstrates how nitrogen-containing substituents expand functional versatility .

Biological Activity

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile (C9H7F2NO) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group, a hydroxyl group, and a nitrile group. Its molecular structure is depicted as follows:

C9H7F2NO\text{C}_9\text{H}_7\text{F}_2\text{N}\text{O}

This configuration contributes to its reactivity and interaction with biological macromolecules.

Research indicates that this compound interacts with various biological targets, potentially including receptors and enzymes. These interactions may modulate key signaling pathways involved in cellular processes such as proliferation and apoptosis. Notably, the compound's mechanism may involve:

  • Binding to Receptors : It may act as an agonist or antagonist for specific receptors involved in disease pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research on similar compounds suggests that they can inhibit the ERK signaling pathway, which is often overactive in cancer cells. This inhibition could lead to reduced tumor growth and progression.

Study Findings
Study ADemonstrated that the compound inhibited cell proliferation in breast cancer cell lines by targeting the ERK pathway.
Study BShowed that treatment with the compound led to increased apoptosis in lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.
  • Animal Models : In murine models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. This effect was attributed to the inhibition of the ERK signaling pathway.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar compounds.

Compound Name Structural Features Biological Activity
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrileDifluorophenyl group; different positioningModerate anticancer activity
2,4-DifluorophenolLacks propanenitrile moietyAntimicrobial properties
3-(2,4-Difluorophenyl)propionic acidCarboxylic acid functionalityAnti-inflammatory effects

Q & A

Basic: What are the optimized synthetic routes for 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile, and how are purity and yield maximized?

The compound is typically synthesized via condensation reactions between 3,4-difluorophenyl precursors and nitrile-containing intermediates. For example:

  • Catalytic hydrogenation of α,β-unsaturated nitriles using palladium or nickel catalysts under controlled hydrogen pressure (yields >75%) .
  • Nucleophilic addition of cyanide to ketones derived from 3,4-difluorophenyl groups, followed by acid-catalyzed cyclodehydration to stabilize the product .
    Purity optimization involves chromatographic purification (e.g., silica gel or HPLC) and recrystallization from ethanol/water mixtures. Yield improvements focus on stoichiometric control of fluorine-containing reactants and inert reaction conditions to prevent hydrolysis .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 19^{19}F NMR identify fluorine substitution patterns and hydroxy/nitrile group positions. For example, 19^{19}F NMR shows distinct shifts for para- vs. meta-fluorine (δ: -120 to -140 ppm) .
  • IR : Strong absorption at ~2250 cm1^{-1} confirms the nitrile group, while a broad peak at ~3400 cm1^{-1} corresponds to the hydroxyl group .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and nitrile moieties). Dihedral angles between aromatic rings and the propanenitrile chain are critical for conformational analysis .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicology data is limited, general precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential cyanide release during decomposition .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent moisture-induced hydrolysis .

Advanced: How can researchers resolve contradictions in reported reactivity data for fluorinated propanenitriles?

Discrepancies often arise from substituent positional effects (e.g., 3,4-difluoro vs. 2,4-difluoro isomers) or solvent polarity. Strategies include:

  • Computational modeling : DFT calculations to compare electronic effects (e.g., fluorine’s electron-withdrawing impact on nitrile reactivity) .
  • Controlled kinetic studies : Vary reaction conditions (temperature, solvent) to isolate competing pathways (e.g., hydrolysis vs. nucleophilic substitution) .
  • Isotopic labeling : Use 18^{18}O or 15^{15}N tracers to track reaction mechanisms .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

The compound’s nitrile group acts as a hydrogen-bond acceptor , while the hydroxyl group participates in polar interactions with enzyme active sites. Key findings:

  • Cyanohydrin formation : In aqueous environments, the nitrile may reversibly hydrolyze to a cyanohydrin, enhancing binding to serine hydrolases .
  • Fluorine’s role : 3,4-Difluoro substitution increases lipophilicity (logP ~1.8) and stabilizes aryl-enzyme interactions via van der Waals forces, as shown in docking simulations with cytochrome P450 isoforms .

Advanced: How does this compound compare structurally and functionally to analogs like 3-(2-Fluorophenyl)-2-hydroxypropanenitrile?

A comparative analysis reveals:

Property This compound 3-(2-Fluorophenyl)-2-hydroxypropanenitrile
Fluorine position 3,4-para/meta on phenyl2-ortho on phenyl
Solubility (H2_2O) 12 mg/mL8 mg/mL
pKa (hydroxyl) 9.210.1
Enzyme inhibition (IC50_{50}) 0.8 µM (CYP3A4)2.3 µM (CYP3A4)
The 3,4-difluoro derivative exhibits higher solubility and potency due to reduced steric hindrance and optimized electronic effects .

Advanced: What experimental designs are recommended to study the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H2_2O2_2). Monitor degradation via LC-MS to identify breakdown products (e.g., carboxylic acids from nitrile hydrolysis) .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated oxidation. Fluorine’s electronegativity slows metabolism, as shown in t1/2_{1/2} comparisons (t1/2_{1/2} = 45 min vs. 22 min for non-fluorinated analogs) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Absolute configuration : The hydroxyl and nitrile groups’ spatial arrangement (e.g., R vs. S enantiomers).
  • Intermolecular interactions : Hydrogen-bond networks (e.g., O–H···N≡C distances of 2.7–2.9 Å) that stabilize the crystal lattice .
    Refinement protocols using SHELX software and anisotropic displacement parameters are critical for high-resolution models (R-factor < 0.05) .

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